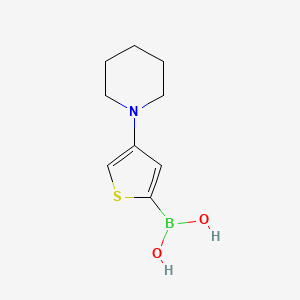
(4-(Piperidin-1-yl)thiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Piperidin-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative with the molecular formula C9H14BNO2S. This compound features a thiophene ring substituted with a piperidine group and a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Piperidin-1-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of the Piperidine Group: Piperidine derivatives can be synthesized through cyclization reactions, such as the hydrogenation of pyridine derivatives or the cyclization of amino alcohols.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-(Piperidin-1-yl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine group can be reduced to form secondary or tertiary amines.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
(4-(Piperidin-1-yl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Piperidin-1-yl)thiophen-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition. The thiophene and piperidine groups may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
(4-(Piperidin-1-yl)phenyl)boronic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
(4-(Morpholin-4-yl)thiophen-2-yl)boronic acid: Similar structure but with a morpholine group instead of a piperidine group.
Uniqueness
(4-(Piperidin-1-yl)thiophen-2-yl)boronic acid is unique due to the combination of its thiophene ring, piperidine group, and boronic acid moiety. This unique structure imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds .
Properties
Molecular Formula |
C9H14BNO2S |
|---|---|
Molecular Weight |
211.09 g/mol |
IUPAC Name |
(4-piperidin-1-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C9H14BNO2S/c12-10(13)9-6-8(7-14-9)11-4-2-1-3-5-11/h6-7,12-13H,1-5H2 |
InChI Key |
CEJLIYZEZXBMKT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CS1)N2CCCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















